(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine
CAS No.:
Cat. No.: VC16205329
Molecular Formula: C14H17NS
Molecular Weight: 231.36 g/mol
* For research use only. Not for human or veterinary use.
![(Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine -](/images/structure/VC16205329.png)
Specification
Molecular Formula | C14H17NS |
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Molecular Weight | 231.36 g/mol |
IUPAC Name | N-[(2-thiophen-3-ylphenyl)methyl]propan-2-amine |
Standard InChI | InChI=1S/C14H17NS/c1-11(2)15-9-12-5-3-4-6-14(12)13-7-8-16-10-13/h3-8,10-11,15H,9H2,1-2H3 |
Standard InChI Key | JLGOHTWEJCPBQJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)NCC1=CC=CC=C1C2=CSC=C2 |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Molecular Formula
The IUPAC name (Propan-2-yl)({[2-(thiophen-3-yl)phenyl]methyl})amine systematically describes its structure:
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Propan-2-yl: An isopropyl group (-CH(CH₃)₂) attached to the amine nitrogen.
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{[2-(Thiophen-3-yl)phenyl]methyl}: A benzyl group substituted at the ortho-position (2-position) of the phenyl ring with a thiophen-3-yl group.
The molecular formula is C₁₄H₁₇NS, with a molar mass of 231.36 g/mol. The structural complexity arises from the fusion of a thiophene ring (a five-membered aromatic heterocycle with sulfur) and a phenyl group, connected via a methylene bridge to the isopropylamine (Figure 1).
Stereochemical Considerations
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of this compound is documented, analogous methodologies from thiophene and arylalkylamine chemistry provide viable pathways:
Reductive Amination
A plausible route involves reductive amination of 2-(thiophen-3-yl)benzaldehyde with propan-2-ylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) :
This method is favored for its mild conditions and high yields in analogous amine syntheses .
Nucleophilic Substitution
Alternatively, 2-(thiophen-3-yl)benzyl chloride could react with propan-2-ylamine under basic conditions:
This approach requires careful control of stoichiometry to avoid over-alkylation .
Spectroscopic Characterization
Key spectroscopic features inferred from similar compounds include:
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¹H NMR:
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Aromatic protons (phenyl and thiophene): δ 6.8–7.5 ppm (multiplet).
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Methylene protons (CH₂N): δ 3.5–4.0 ppm (singlet).
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Isopropyl methine (CH(CH₃)₂): δ 2.8–3.2 ppm (septet).
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IR: N–H stretch (~3300 cm⁻¹), C–N stretch (~1250 cm⁻¹), and thiophene C–S vibrations (~700 cm⁻¹) .
Physicochemical Properties
Thermodynamic and Solubility Data
Property | Value/Description |
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Molecular Weight | 231.36 g/mol |
logP (Octanol-Water) | ~3.8 (estimated via fragment-based) |
Solubility | Low in water; soluble in DMSO, ethanol |
Melting Point | Not reported (likely amorphous) |
The logP value suggests moderate lipophilicity, favoring membrane permeability—a critical factor in drug design . The polar surface area (PSA) of ~20 Ų (calculated) indicates limited hydrogen-bonding capacity, aligning with its predicted low aqueous solubility .
Stability and Degradation
Thiophene-containing compounds are prone to oxidative degradation, particularly at the sulfur atom. Under UV light or acidic conditions, sulfoxide or sulfone derivatives may form, necessitating stabilization strategies such as antioxidant additives or protective packaging .
Pharmacological and Biological Considerations
Mechanism of Action
While no direct studies on this compound exist, structural analogs like thiopropamine (a thiophene-based amphetamine derivative) exhibit activity as norepinephrine-dopamine reuptake inhibitors (NDRIs) . The target compound’s amine group and aromatic system may facilitate similar interactions with monoamine transporters, though potency would depend on steric and electronic factors .
Metabolic Pathways
Predicted metabolism involves:
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N-Dealkylation: Cleavage of the isopropyl group by cytochrome P450 enzymes (e.g., CYP2C19), yielding a primary amine metabolite.
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Thiophene Oxidation: Formation of sulfoxides or sulfones, which may retain biological activity or exhibit toxicity .
Applications and Future Directions
Medicinal Chemistry
The compound’s balance of lipophilicity and amine functionality makes it a candidate for central nervous system (CNS) drug development. Potential applications include:
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Antidepressants: As a serotonin-norepinephrine reuptake inhibitor (SNRI) analog.
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Stimulants: Mimicking thiopropamine’s psychostimulant effects at lower doses .
Material Science
Thiophene’s conjugated π-system could enable applications in organic electronics, such as conductive polymers or photovoltaic materials, though this remains unexplored .
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